molecular formula C18H20N4O3 B2892287 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one CAS No. 2309805-50-1

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one

Cat. No. B2892287
M. Wt: 340.383
InChI Key: IUQMGWUARIGHKQ-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A study detailed the synthesis and characterization of zinc nanoparticles using a hetero bicyclic compound similar to the queried chemical structure. This research demonstrated the potential of bicyclic compounds in nanomaterial synthesis, offering insights into their utility in materials science (Pushpanathan & Kumar, 2014).

Stereoselective Synthesis

Research on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor revealed the complex chemical processes involved in achieving specific stereochemical configurations, highlighting the compound's role in medicinal chemistry (Chen et al., 2010).

Muscarinic Activities

A study investigated quinuclidin-3-yltriazole and -tetrazole derivatives, examining their potency and efficacy as muscarinic ligands. This work underscores the compound's significance in neuropharmacology and receptor studies (Wadsworth et al., 1992).

Molecular Structure Insights

Another study focused on the acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1]octan-6-one acetals, leading to highly stereoselective total synthesis of derivatives. This research provides a foundation for understanding the molecular structures and synthetic pathways of complex bicyclic compounds (Nativi et al., 1989).

Application in Catalysis

The synthesis of half-sandwich Ruthenium(II) complexes using 1,2,3-triazole-based ligands, including the compound , was explored for catalytic applications. This study showcases the compound's versatility and potential in catalysis, particularly in oxidation and transfer hydrogenation reactions (Saleem et al., 2013).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-18(6-12-1-4-16-17(5-12)25-11-24-16)22-13-2-3-14(22)8-15(7-13)21-10-19-9-20-21/h1,4-5,9-10,13-15H,2-3,6-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQMGWUARIGHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC4=C(C=C3)OCO4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one

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